2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone
Description
Properties
Molecular Formula |
C22H22FN3O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H22FN3O2/c1-24-15-19(18-4-2-3-5-20(18)24)22(28)26-12-10-25(11-13-26)21(27)14-16-6-8-17(23)9-7-16/h2-9,15H,10-14H2,1H3 |
InChI Key |
YJHJZZSLCUXFCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Core Structural Features and Functional Group Analysis
The compound contains three key structural components:
-
4-Fluorophenyl group : Aromatic ring with electron-withdrawing fluorine substituent.
-
Piperazine core : Six-membered heterocyclic amine ring.
-
1-Methylindole-3-carbonyl moiety : Indole ring with methyl substitution and carbonyl linkage.
| Structural Component | Functional Group | Potential Reactivity |
|---|---|---|
| 4-Fluorophenyl | Aromatic C-F bond | Limited reactivity; stable under standard conditions |
| Piperazine | Secondary amines | Nucleophilic; participates in carbonyl coupling |
| 1-Methylindole-3-carbonyl | Carbonyl group | Electrophilic; susceptible to nucleophilic attack |
Hypothetical Synthesis Strategy
Based on related piperazine derivatives ( ), the synthesis likely involves sequential coupling reactions:
Step 1: Piperazine Intermediate Preparation
-
Reagents : 1-Methyl-1H-indole-3-carbonyl chloride + piperazine.
-
Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine).
-
Mechanism : Nucleophilic acyl substitution forms the carbonyl-piperazine bond.
Step 2: Alkylation with 2-(4-Fluorophenyl)ethyl Halide
-
Reagents : 2-(4-Fluorophenyl)ethyl bromide/chloride.
-
Conditions : Polar aprotic solvent (e.g., DMF), alkali (e.g., K2CO3).
-
Mechanism : SN2 reaction at the piperazine nitrogen.
Analytical Characterization Techniques
Critical for confirming structure and purity:
| Technique | Application | Key Observations |
|---|---|---|
| TLC | Reaction monitoring | Visualization of starting materials/intermediates |
| NMR | Structural confirmation | Peaks for aromatic protons (δ 6.5–8.0 ppm), piperazine N–CH2 (δ 2.5–3.5 ppm) |
| IR | Functional group validation | C=O stretch (1680–1720 cm⁻¹), C–F absorption (1100–1300 cm⁻¹) |
| MS | Molecular weight verification | [M+H]⁺ ion at m/z 380.4 (calculated: 379.4 g/mol) |
Research Findings and Challenges
-
Pharmacological Potential : Piperazine derivatives often target GPCRs or kinases; the indole moiety may enhance CNS penetration .
-
Synthetic Challenges :
-
Steric hindrance : Bulky 1-methylindole group complicates coupling efficiency.
-
Byproduct formation : Competing acylation at alternative piperazine nitrogens.
-
Comparative Analysis with Analogues
Structural similarities to compounds in PubChem CID 797923 and 9550753 suggest shared synthetic pathways:
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes reactions typical of piperazine derivatives, with reactivity centered on the nitrogen atoms of the piperazine ring and the carbonyl group. Key reactions include:
1.1. Acylation
-
Mechanism : The secondary amine nitrogen in the piperazine ring reacts with acylating agents (e.g., acyl chlorides, acid anhydrides) to form substituted carbamates or amides.
-
Conditions : Typically performed in inert solvents (e.g., dichloromethane) with bases like triethylamine to absorb HCl.
-
Products : Acylated piperazine derivatives with enhanced lipophilicity and potential bioactivity .
1.2. Alkylation
-
Mechanism : The piperazine nitrogen acts as a nucleophile in alkylation reactions with alkyl halides or epoxides.
-
Conditions : Conducted under basic conditions (e.g., NaOH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
-
Products : Quaternary ammonium salts or alkylated piperazines, altering solubility and pharmacokinetic properties .
1.3. Oxidation
-
Mechanism : The indole moiety or piperazine ring may undergo oxidation, though the fluorophenyl group is generally stable.
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/neutral media .
-
Products : Oxidized derivatives (e.g., ketones, carboxylic acids) depending on the reactive site .
1.4. Reduction
-
Mechanism : Carbonyl groups (e.g., ketones, amides) in the molecule can be reduced to alcohols or amines.
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in protic solvents (e.g., methanol) .
-
Products : Reduced derivatives with altered biological activity .
Reaction Conditions and Purification
Analytical Methods for Characterization
The compound and its reaction products are analyzed using:
-
Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substitution patterns.
-
Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
-
Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
-
Thin Layer Chromatography (TLC) : Monitors reaction progress and purity .
Challenges and Considerations
-
Regioselectivity : The indole and piperazine moieties may compete for reaction sites, requiring controlled conditions.
-
Hydrolysis : Carbonyl groups are susceptible to hydrolysis under aqueous conditions, necessitating anhydrous environments.
-
Toxicity : Some reagents (e.g., LiAlH₄) require careful handling due to flammability or reactivity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). The results demonstrated that the compound exhibits significant cytotoxicity, with IC50 values in the low micromolar range.
Case Study: MCF-7 Cell Line Testing
In one study, the compound was tested on MCF-7 cells, revealing an IC50 value of approximately 2.5 µM, indicating potent antitumor activity compared to standard chemotherapeutic agents like doxorubicin .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Indole derivatives are known for their ability to interact with serotonin receptors, which are implicated in mood regulation and anxiety disorders.
Case Study: Serotonin Receptor Binding
A binding affinity study showed that derivatives similar to 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone have shown promising results in modulating serotonin receptor activity, which could lead to new treatments for depression and anxiety .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary assays indicated that it possesses inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains, suggesting moderate antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Modifications to the piperazine and indole moieties can significantly influence its biological activity.
Key Findings in SAR Analysis
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity, improving cell membrane permeability.
- Indole Derivative : Variations in the indole structure can lead to changes in receptor binding affinity and selectivity.
- Piperazine Linkage : Altering the piperazine substituents affects both solubility and interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Substituted Piperazine Derivatives
- Key Insight : Indole substitution position (2 vs. 3) significantly impacts receptor selectivity. The 3-carbonyl group in the target compound may enhance serotonin receptor affinity compared to 2-substituted analogs .
Piperazine Derivatives with Heterocyclic Moieties
| Compound | Heterocycle | Activity | Reference |
|---|---|---|---|
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | Pyridine | CYP51 inhibition (anti-parasitic); comparable IC₅₀ to posaconazole | |
| 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone | Sulfonyl group, bromophenoxy | Potential kinase inhibition; high solubility due to sulfonyl moiety | |
| 1-(4-(Trifluoromethylphenyl)piperazin-1-yl)ethanone (MK29) | Trifluoromethylphenyl | Antipsychotic activity with low catalepsy risk; high electron affinity (EA) |
- Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) improve enzymatic inhibition (e.g., CYP51), while bulky substituents (e.g., benzhydryl) reduce CNS penetration .
Research Implications
- Biological Targets : The compound’s indole-piperazine scaffold suggests dual anti-dopaminergic/serotonergic activity, akin to ’s biphenyl derivatives .
- Therapeutic Potential: Structural alignment with CYP51 inhibitors () hints at antiparasitic applications, though indole substitution may redirect activity toward neurological targets .
- Optimization Opportunities : Introducing electron-deficient aryl groups (e.g., 2,3-dichlorophenyl) could enhance antipsychotic efficacy while minimizing catalepsy .
Biological Activity
The compound 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.49 g/mol. The compound features a fluorophenyl group, an indole moiety, and a piperazine ring, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27FN2O2 |
| Molecular Weight | 420.49 g/mol |
| LogP | 5.4856 |
| Polar Surface Area | 46.705 Ų |
| Hydrogen Bond Acceptors | 7 |
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This inhibition can lead to potential applications in treating hyperpigmentation disorders .
- Anticancer Activity : The indole structure is often associated with anticancer properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .
Anticancer Properties
Recent studies have focused on the anticancer potential of indole derivatives, including those similar to our compound. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Research on structurally related compounds has shown effectiveness against various pathogens, including bacteria and fungi .
Neuroprotective Effects
Indole derivatives are also noted for their neuroprotective properties. They may modulate neurotransmitter levels and exhibit antioxidant activity, which could be beneficial in neurodegenerative diseases .
Case Studies
Several studies have evaluated the biological activity of compounds similar to 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone :
- Study on Tyrosinase Inhibition : A compound structurally related to the target was tested for its ability to inhibit tyrosinase. It exhibited competitive inhibition with an IC50 value of 40 μM, indicating moderate potency .
- Anticancer Evaluation : A related indole derivative was tested against breast cancer cell lines and showed IC50 values below 10 μM, demonstrating significant antiproliferative effects .
- Antimicrobial Testing : A study found that compounds with similar structural motifs displayed broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL against various bacterial strains .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation to introduce the ethanone group. For example, analogous compounds utilize acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to functionalize aromatic rings . Piperazine derivatives are often coupled via carbodiimide-mediated amidation or nucleophilic substitution. Post-synthetic purification via column chromatography or recrystallization ensures purity. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-alkylation.
Basic: What analytical techniques are critical for structural characterization?
Answer:
- X-ray crystallography : SHELXL software ( ) refines crystal structures, determining bond lengths, angles, and packing interactions. For example, triclinic crystal systems (e.g., P1 space group) with parameters a = 8.9168 Å, b = 10.7106 Å, and α = 73.489° are common for piperazine derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 477.53 for C₂₆H₂₈FN₅O₃) .
Advanced: How can computational modeling predict pharmacological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) identifies potential binding to kinases or GPCRs. The indole-piperazine scaffold may interact with serotonin receptors (5-HT₆/5-HT₇) due to structural similarity to known ligands . MD simulations assess stability of ligand-receptor complexes, with RMSD values <2 Å indicating robust binding. Pharmacophore models prioritize substituents (e.g., 4-fluorophenyl for enhanced lipophilicity) for SAR studies .
Advanced: How to resolve contradictions in crystallographic data across studies?
Answer:
Discrepancies in unit cell parameters or torsion angles may arise from crystallization solvents or polymorphism . For example, SHELXL refinement with high-resolution data (R-factor <0.05) minimizes model bias . Compare multiple datasets (e.g., Cambridge Structural Database entries) to validate anomalies. Twinning or disorder in crystals requires alternative refinement strategies (e.g., TWINLAW in SHELXL) .
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
- Core modifications : Replace the indole moiety with benzimidazole ( ) to assess heterocyclic effects on binding.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) to the fluorophenyl ring to modulate π-π stacking .
- Linker optimization : Compare piperazine with morpholine linkers to evaluate conformational flexibility . Biological assays (e.g., IC₅₀ measurements) quantify potency changes.
Basic: What spectroscopic signatures distinguish this compound?
Answer:
- ¹H NMR : Piperazine protons resonate as multiplets (δ 2.5–3.5 ppm). The 1-methylindole group shows a singlet at δ 3.7 ppm (N-CH₃) .
- IR : Strong carbonyl stretches (C=O) appear at ~1680 cm⁻¹.
- UV-Vis : λmax ~270 nm (aromatic π→π* transitions) .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in piperazine coupling.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .
Advanced: What experimental assays assess target binding affinity?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors.
- Radioligand displacement : Competes with ³H-labeled ligands (e.g., 5-HT₆) to determine Ki values .
- Thermal shift assays : Monitors protein melting temperature (ΔTm) upon ligand binding .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Use nitrile gloves and lab coats to prevent dermal exposure.
- Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., DCM).
- Storage : Keep in amber vials at -20°C to prevent photodegradation. Refer to SDS sheets for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced: How to evaluate compound stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1–9) and analyze via HPLC for degradation products.
- Thermal gravimetric analysis (TGA) : Determines decomposition temperatures (>200°C suggests shelf stability) .
- Plasma stability : Incubate with human plasma (37°C, 24h); >90% recovery indicates metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
